molecular formula C19H14N2O B1194713 4-Methyl-2-(2-naphthalenyl)-1-phthalazinone

4-Methyl-2-(2-naphthalenyl)-1-phthalazinone

Cat. No. B1194713
M. Wt: 286.3 g/mol
InChI Key: OULBKRDDQDGHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(2-naphthalenyl)-1-phthalazinone is a member of phthalazines.

Scientific Research Applications

Antibacterial and Anti-enzymatic Applications

Research indicates that derivatives of naphthalene, similar in structure to 4-Methyl-2-(2-naphthalenyl)-1-phthalazinone, have been synthesized and found to possess potent antibacterial properties. These derivatives were also screened for anti-enzymatic potential, revealing them as moderate to weak enzyme inhibitors (Abbasi et al., 2015).

Synthesis and Antimicrobial Properties

Derivatives involving phthalazinone, akin to 4-Methyl-2-(2-naphthalenyl)-1-phthalazinone, have been synthesized and shown to exhibit antimicrobial properties against a variety of bacterial and fungal strains. These derivatives generally showed higher antimicrobial activity against certain bacteria and fungi, especially when carrying a 1,3,4-thiadiazole ring (Önkol et al., 2008).

Applications in Material Science

A novel aromatic polyamide containing the phthalazinone moiety, structurally similar to 4-Methyl-2-(2-naphthalenyl)-1-phthalazinone, was synthesized. This material displayed excellent solubility in various organic solvents and could be cast into transparent, flexible films with good mechanical properties. These polymers also exhibited high thermal stability and good optical properties (Tan et al., 2009).

Cancer Research

Some 2,4-disubstituted phthalazinones, which are structurally related to 4-Methyl-2-(2-naphthalenyl)-1-phthalazinone, were synthesized and evaluated for their biological activities, including antiproliferation against carcinoma cell lines and inhibition of Aurora kinases. These compounds, especially certain derivatives, demonstrated significant antiproliferative activity and were identified as potent inhibitors of Aurora kinases, suggesting potential applications in cancer treatment (Wang et al., 2018).

properties

Product Name

4-Methyl-2-(2-naphthalenyl)-1-phthalazinone

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

4-methyl-2-naphthalen-2-ylphthalazin-1-one

InChI

InChI=1S/C19H14N2O/c1-13-17-8-4-5-9-18(17)19(22)21(20-13)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,1H3

InChI Key

OULBKRDDQDGHCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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